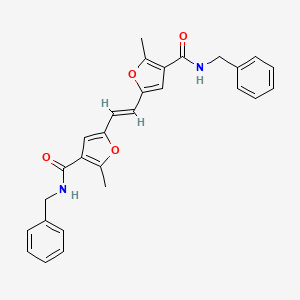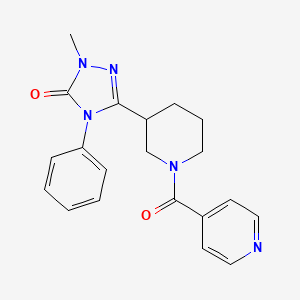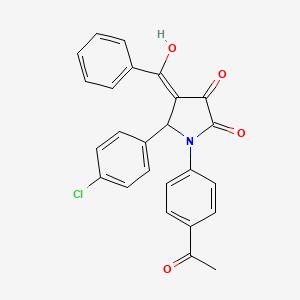![molecular formula C13H20N4O B5462506 1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5462506.png)
1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one, also known as IPMP or HPP-4382, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrolidinone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one is not fully understood, but it is believed to act on a range of molecular targets. It has been shown to have activity against a range of enzymes, including caspases, matrix metalloproteinases, and phosphodiesterases. Additionally, it has been shown to modulate a range of signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory effects. Additionally, it has been shown to modulate the activity of a range of enzymes and signaling pathways, making it a promising candidate for further investigation in a range of scientific research fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one in lab experiments is its potential as a therapeutic agent for a range of diseases. Additionally, its ability to modulate a range of enzymes and signaling pathways makes it a versatile tool for investigating a range of biological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are a range of future directions for research on 1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one. One area of interest is in the study of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, its potential as a therapeutic agent for cancer and its anti-inflammatory properties make it a promising candidate for further investigation in these areas. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other molecular targets.
Synthesemethoden
The synthesis of 1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one involves the reaction of 1-(1H-imidazol-2-ylmethyl)piperidin-3-ol with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one has been studied for its potential applications in a range of scientific research fields. One area of interest is in the study of neurodegenerative diseases, as this compound has been shown to have neuroprotective effects. Additionally, it has been investigated for its potential as a therapeutic agent for cancer, as well as for its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
1-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13-4-2-8-17(13)11-3-1-7-16(9-11)10-12-14-5-6-15-12/h5-6,11H,1-4,7-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOUHKWDMXOQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CN2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylisoxazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5462444.png)

![6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5462455.png)
![2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5462466.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5462468.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B5462477.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5462478.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5462485.png)


![2-[2-(4-ethylphenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5462504.png)
![8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5462517.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5462518.png)